[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol
Overview
Description
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a quinoxaline moiety substituted with a chloro group at the 3-position and a piperidin-2-yl-methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing ortho-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal.
Piperidin-2-yl-methanol Substitution: The final step involves the nucleophilic substitution of the chlorinated quinoxaline with piperidin-2-yl-methanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . Research is ongoing to explore its efficacy and mechanism of action in treating various diseases .
Industry
In the industrial sector, quinoxaline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals. The unique properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to their death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and piperidin-2-yl-methanol substitutions.
2,3-Dichloroquinoxaline: A derivative with two chloro groups at the 2- and 3-positions.
1,4-Dihydroquinoxaline-2,3-dione: A quinoxaline derivative with a dione group at the 2- and 3-positions.
Uniqueness
The uniqueness of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the piperidin-2-yl-methanol group enhances its solubility and potential for biological activity, while the chloro group provides a site for further chemical modifications .
Properties
IUPAC Name |
[1-(3-chloroquinoxalin-2-yl)piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-14(18-8-4-3-5-10(18)9-19)17-12-7-2-1-6-11(12)16-13/h1-2,6-7,10,19H,3-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBYMFREPFMEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230269 | |
Record name | 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-77-9 | |
Record name | 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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